Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate
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Overview
Description
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is a chemical compound with the molecular formula C10H10F3NO2Li. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
The primary target of Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. The compound acts as an inhibitor of this enzyme, interfering with its action .
Mode of Action
The compound interacts with its target, acetyl-CoA carboxylase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway. This disruption can lead to a decrease in the production of long-chain fatty acids, impacting various downstream processes, including lipid biosynthesis and energy production .
Pharmacokinetics
As a proherbicide, it undergoes chemical conversion by biochemical (enzymatic), chemical, or physical (eg, photochemical) activation processes before becoming the pharmacologically active herbicide .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of fatty acid biosynthesis. This disruption can affect cell membrane integrity and function, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate: A closely related compound with similar structure and properties.
2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid: The precursor used in the synthesis of the lithium salt.
Trifluoromethylpyridine derivatives: A class of compounds with varying substituents on the pyridine ring.
Uniqueness
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.Li/c1-9(2,8(15)16)7-5-6(3-4-14-7)10(11,12)13;/h3-5H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZOAOVCBCMCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=CC(=C1)C(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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